2-(3-Nitrobenzyl)-3-phenylquinoxaline
Description
2-(3-Nitrobenzyl)-3-phenylquinoxaline is a nitro-substituted quinoxaline derivative characterized by a benzyl group at position 2 (meta-nitro-substituted) and a phenyl group at position 3 of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for diverse biological activities, including enzyme inhibition and fluorescence properties .
Properties
CAS No. |
18039-40-2 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methyl]-3-phenylquinoxaline |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-10-6-7-15(13-17)14-20-21(16-8-2-1-3-9-16)23-19-12-5-4-11-18(19)22-20/h1-13H,14H2 |
InChI Key |
OVBYMHWXDMKPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzyl)-3-phenylquinoxaline typically involves a multi-step process. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with 3-phenylquinoxaline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzyl)-3-phenylquinoxaline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted quinoxalines
Scientific Research Applications
2-(3-Nitrobenzyl)-3-phenylquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Nitrobenzyl)-3-phenylquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoxaline Derivatives
Substituent Position and Electronic Effects
- 2-(p-Nitrobenzyl)-3-phenylquinoxaline (Para-nitro isomer): Synthesized via HCl-catalyzed isomerization of precursor compounds in acetone/ethanol, this isomer shares the nitrobenzyl group but differs in nitro placement (para vs. meta).
- 2-Benzyl-3-phenylquinoxaline: Lacking a nitro group, this derivative exhibits lower electron deficiency, making it less reactive in electrophilic substitutions but more prone to nucleophilic attacks. Synthesized via isomerization under similar acidic conditions .
- 2-(4-Methoxyphenyl)-3-phenylquinoxaline (4ca): The electron-donating methoxy group increases electron density on the quinoxaline core, contrasting sharply with the electron-withdrawing nitro group. This difference impacts fluorescence properties and binding affinities to biological targets .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Nitro vs. Methoxy/Fluoro Groups: The nitro group in this compound results in higher melting points compared to methoxy or fluoro derivatives, likely due to stronger intermolecular dipole interactions .
- Spectral Shifts : The nitro group causes downfield shifts in aromatic proton NMR signals (δ 8.0–8.5 ppm) compared to electron-donating groups like methoxy (δ 7.2–7.8 ppm) .
Enzyme Inhibition and Binding
- 2,3-Diphenylquinoxaline (4aa): Lacking substituents, this compound shows weaker enzyme inhibition, underscoring the nitro group’s role in target engagement .
Fluorescence Properties
- 2-(3-Nitrophenoxy)quinoxaline (I): Exhibits fluorescence due to extended conjugation; however, the electron-withdrawing nitro group may quench fluorescence compared to electron-donating substituents .
- 2-(Naphthalen-2-yl)-3-phenylquinoxaline (4pa): The naphthyl group enhances fluorescence intensity via extended π-systems, a property less pronounced in nitro-containing analogs .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (NO₂): Enhance electrophilic reactivity and binding to electron-rich biological targets but may reduce fluorescence .
- Steric Effects : The 3-phenyl group creates steric hindrance, necessitating forcing conditions for reactions like N-amination .
- Hybrid Derivatives: Compounds like 2-(thiophen-3-yl)-3-phenylquinoxaline (4ra) combine heterocyclic moieties for tailored electronic properties, suggesting avenues for optimizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
